3-Methoxy-17-(trifluoroacetyl)-morphinan
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Overview
Description
3-Methoxy-17-(trifluoroacetyl)-morphinan is a synthetic compound with the molecular formula C19H22F3NO2 and a molecular weight of 353.379 g/mol . This compound is part of the morphinan class, which is known for its diverse pharmacological properties.
Preparation Methods
The synthesis of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves several steps. One common method includes the use of chiral ruthenium catalysts for regiospecific transfer hydrogenation . The reaction conditions typically involve refluxing the reaction mixture for a specified period, followed by neutralization and purification steps . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methoxy-17-(trifluoroacetyl)-morphinan undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-17-(trifluoroacetyl)-morphinan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-17-(trifluoroacetyl)-morphinan involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate various signaling pathways, leading to its pharmacological effects . The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Methoxy-17-(trifluoroacetyl)-morphinan can be compared with other morphinan derivatives, such as:
Dextromethorphan: Known for its antitussive properties.
Oxycodone: Used for pain management.
Hydrocodone: Another opioid analgesic with similar properties.
Properties
Molecular Formula |
C19H22F3NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]ethanone |
InChI |
InChI=1S/C19H22F3NO2/c1-25-13-6-5-12-10-16-14-4-2-3-7-18(14,15(12)11-13)8-9-23(16)17(24)19(20,21)22/h5-6,11,14,16H,2-4,7-10H2,1H3/t14-,16-,18-/m1/s1 |
InChI Key |
SZCFNJQNDARHPA-QGPMSJSTSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C(=O)C(F)(F)F)C=C1 |
Origin of Product |
United States |
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